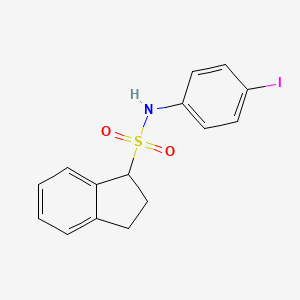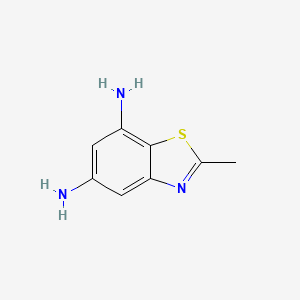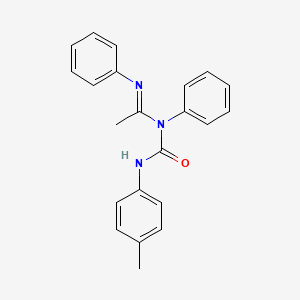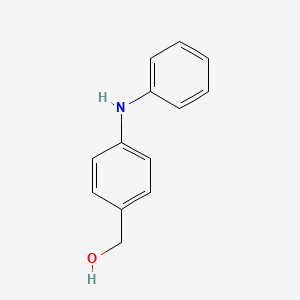![molecular formula C15H12N6O5 B13797938 Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) is a chemical compound with the molecular formula C15H12N6O5 and a molecular weight of 356.29298 g/mol. It is also known by its IUPAC name, 1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a carbonic dihydrazide core.
Métodos De Preparación
The synthesis of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves the reaction of carbonic dihydrazide with 2-nitrobenzaldehyde under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from an appropriate solvent.
Análisis De Reacciones Químicas
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound has been studied for its potential biological activities, including antifungal, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the synthesis of other complex organic molecules and as a precursor for the development of new materials.
Mecanismo De Acción
The mechanism of action of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar compounds to Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) include other carbohydrazide derivatives such as:
Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]: This compound has hydroxyl groups instead of nitro groups, which can significantly alter its chemical reactivity and biological activity.
Carbonic dihydrazide, bis[(2-chlorophenyl)methylene]: The presence of chlorine atoms can enhance its electrophilic substitution reactions and potentially increase its biological activity.
The uniqueness of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) lies in its nitrophenyl groups, which impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C15H12N6O5 |
|---|---|
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H12N6O5/c22-15(18-16-9-11-5-1-3-7-13(11)20(23)24)19-17-10-12-6-2-4-8-14(12)21(25)26/h1-10H,(H2,18,19,22)/b16-9+,17-10+ |
Clave InChI |
XALPGYJENPARFS-CZCYGEDCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)





![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)

![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)

![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
